molecular formula C18H17Cl2NO4 B1226115 4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester

4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester

Cat. No. B1226115
M. Wt: 382.2 g/mol
InChI Key: VVJJAMABZXTOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3,6-dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester is a member of benzamides.

Scientific Research Applications

  • Synthesis and Chemical Reactions : The compound is involved in various chemical reactions and synthesis processes. For instance, Agekyan and Mkryan (2015) demonstrated the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin to form 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid (A. A. Agekyan & G. G. Mkryan, 2015).

  • Liquid Crystal Studies : The compound and its derivatives have been investigated in the study of liquid crystals. For example, Henderson and Imrie (2005) synthesized and characterized non-symmetric liquid crystal trimers that exhibited nematogenic properties and odd–even effects in their clearing temperatures (P. Henderson & C. Imrie, 2005).

  • Material Science Applications : The compound is used in the development of materials science applications. Mayershofer et al. (2006) utilized benzoic acid (4-(2-propoxy)-3-vinylphenyl) ester in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, indicating its potential in creating advanced polymer materials (Martin G. Mayershofer, †. A. Oskar Nuyken, & M. Buchmeiser, 2006).

  • Pharmaceutical Synthesis : The compound is also relevant in pharmaceutical synthesis. Yamada et al. (1998) described the first practical resolution of a 3-(4-methoxyphenyl)glycidic acid ester in the synthesis of diltiazem, a significant drug intermediate (S. Yamada, Katsuji Morimatsu, R. Yoshioka, Y. Ozaki, & H. Seko, 1998).

  • Analytical Chemistry : In analytical chemistry, Xu et al. (2020) studied the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats, showcasing the importance of these compounds in pharmacokinetic analysis (Haoran Xu, Zheming Ying, Lina Wang, Wenjie Zhang, Xixiang Ying, & Guanlin Yang, 2020).

  • Organic Chemistry Reactions : El‐Faham et al. (2013) used OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) for the synthesis of a novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, demonstrating the compound's role in innovative organic synthesis (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, & F. Albericio, 2013).

properties

Molecular Formula

C18H17Cl2NO4

Molecular Weight

382.2 g/mol

IUPAC Name

propyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H17Cl2NO4/c1-3-10-25-18(23)11-4-6-12(7-5-11)21-17(22)15-13(19)8-9-14(20)16(15)24-2/h4-9H,3,10H2,1-2H3,(H,21,22)

InChI Key

VVJJAMABZXTOCM-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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